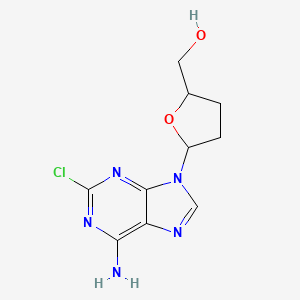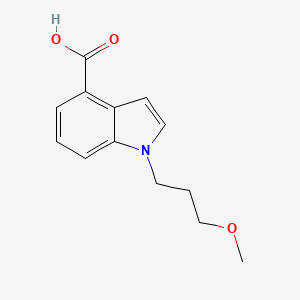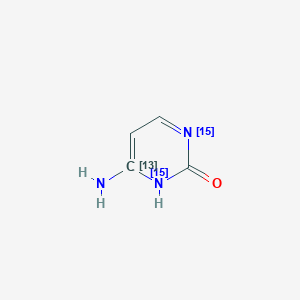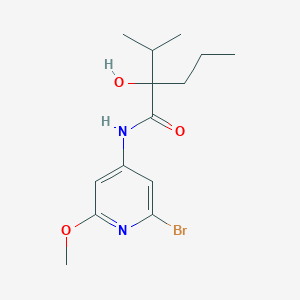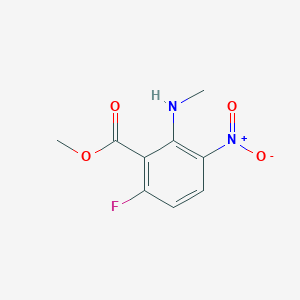
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate is a chemical compound that belongs to the class of fluorinated benzoates It is characterized by the presence of a methyl ester group, a fluoro substituent, a methylamino group, and a nitro group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate typically involves multiple steps. One common synthetic route starts with the nitration of methyl 6-fluoro-2-aminobenzoate to introduce the nitro group. This is followed by the methylation of the amino group to form the methylamino derivative. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, and methylating agents like methyl iodide for the methylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product is Methyl 6-fluoro-2-(methylamino)-3-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Wissenschaftliche Forschungsanwendungen
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The methylamino group can form hydrogen bonds and interact with enzymes or receptors, potentially affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-fluoro-2-aminobenzoate: Similar structure but lacks the nitro and methylamino groups.
Methyl 6-fluoro-3-nitrobenzoate: Similar structure but lacks the methylamino group.
Methyl 2-(methylamino)-3-nitrobenzoate: Similar structure but lacks the fluoro group.
Uniqueness
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H9FN2O4 |
|---|---|
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C9H9FN2O4/c1-11-8-6(12(14)15)4-3-5(10)7(8)9(13)16-2/h3-4,11H,1-2H3 |
InChI-Schlüssel |
VYDYFHLHZGMUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1C(=O)OC)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)

